(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-14(20)19(23)21-17-9-5-6-10-18(17)22(16-11-12-16)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,20H2,1H3,(H,21,23)/t14-,17?,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDQPUHAYHDGC-NNGSBXSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Amino Group : Imparts basic properties and potential for hydrogen bonding.
- Cyclohexyl Ring : Provides rigidity and influences the compound's spatial arrangement.
- Benzyl-Cyclopropyl Amino Group : Enhances interaction with biological targets due to its unique geometry.
The molecular formula is with a molecular weight of 315.45 g/mol. The stereochemistry indicated by the (S) designation suggests specific three-dimensional arrangements that may influence its biological interactions and pharmacological properties .
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antioxidant Properties
The compound demonstrates antioxidant activity, potentially mitigating oxidative stress within cells. This effect is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
Anticoagulant Effects
Preliminary studies suggest that this compound may influence blood clotting mechanisms, indicating potential applications in anticoagulation therapy. Its structural similarity to known anticoagulants supports this hypothesis.
Neuroprotective Effects
Given its structural features, this compound may possess neuroprotective properties. Compounds with similar structures have shown efficacy in modulating neurotransmission and protecting neuronal cells from degeneration.
The mechanism of action for this compound involves interactions with various biological macromolecules, including enzymes and receptors. By binding to these targets, it may modulate their activity, leading to alterations in cellular processes and pathways. Specific targets remain to be fully elucidated but are under investigation in ongoing studies .
Case Studies
- Antioxidant Activity : A study demonstrated that compounds with similar structures exhibited significant antioxidant effects, suggesting that this compound could similarly reduce oxidative stress.
- Neuroprotective Potential : Research on related compounds indicated their ability to enhance neuronal survival in models of neurodegeneration, hinting at the therapeutic potential of this compound in neurodegenerative diseases .
- Anticoagulant Properties : Preliminary assays have shown that this compound can influence platelet aggregation, which is critical for developing new anticoagulants with improved safety profiles compared to existing therapies.
Comparative Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains amino group, cyclohexane ring, benzyl-cyclopropyl amino group | Antioxidant, anticoagulant, neuroprotective |
| Compound A | Cyclohexane ring and amine group | Antidepressant effects |
| Compound B | Benzene ring with multiple amine substitutions | Anticancer properties |
| Compound C | Similar structure with different side chains | Antimicrobial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing its core cyclohexyl-propionamide framework but differing in substituents or stereochemistry. Key differences in pharmacological and physicochemical properties are highlighted.
Positional Isomers
- (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide Structural Difference: Benzyl-cyclopropyl-amino group at position 4 instead of position 2 on the cyclohexane ring.
Substituted Amino Groups
- (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide Structural Difference: Ethyl group replaces the cyclopropane ring in the amino side chain. Impact: Loss of cyclopropane’s strained ring structure reduces rigidity, possibly diminishing selectivity for receptors sensitive to steric bulk. This analog is also discontinued, indicating suboptimal performance in early-stage testing .
- (S)-2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide Structural Difference: Isopropyl group substitutes cyclopropane. Impact: Increased steric hindrance from the branched isopropyl group may hinder membrane permeability or enzymatic metabolism. Molecular weight (317.48 g/mol) is slightly lower than the target compound’s (estimated ~330–340 g/mol) .
Fluorinated and Heterocyclic Analogs
- (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide Structural Difference: Fluorobenzyl and methyl groups replace the cyclohexyl-cyclopropyl-amino moiety. Impact: Fluorination enhances metabolic stability and bioavailability due to reduced cytochrome P450-mediated oxidation. The methyl group introduces asymmetry but may limit hydrogen-bonding interactions. Molecular weight (222.25 g/mol) is significantly lower than the target compound’s .
- (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Structural Difference: Thiophene-containing oxoethyl group replaces the benzyl-cyclopropyl-amino-cyclohexyl backbone. However, the absence of the cyclohexyl scaffold may reduce binding to hydrophobic pockets in target proteins .
Pharmacological and Physicochemical Data
*Estimated based on structural similarity to analogs.
Preparation Methods
Formation of Cyclohexylamine Intermediate
The 2-position of cyclohexylamine is functionalized via nucleophilic aromatic substitution:
-
Alkylation : React 2-bromo-cyclohexylamine with benzyl-cyclopropylamine in DMF at 80°C for 12 hours (yield: 68-72%).
-
Work-up : Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
Critical Parameter : Maintain reaction temperature below 90°C to prevent racemization.
Amide Coupling Reaction
The key amide bond forms via carbodiimide-mediated coupling:
-
Activation : Treat (S)-2-aminopropionic acid with HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM at 0°C.
-
Coupling : Add functionalized cyclohexylamine intermediate dropwise over 1 hour, stir at RT for 24 hours (conversion >95% by TLC).
Table 2: Coupling Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt, DCM, 24h | 89 | 92 |
| DCC/DMAP, THF, 18h | 76 | 85 |
| HATU, DIPEA, DMF, 12h | 94 | 96 |
Purification and Isolation
Chromatographic Methods
Crude product is purified via flash chromatography:
Crystallization Techniques
Alternative purification via recrystallization:
-
Solvent System : Ethanol/water (3:1 v/v)
-
Purity : 99.5% by NMR (¹H, ¹³C)
Stereochemical Integrity Verification
Chiral HPLC analysis confirms retention of (S)-configuration:
-
Column : Chiralpak IA-3 (250 × 4.6 mm)
-
Mobile Phase : n-Hexane/ethanol/diethylamine (80:20:0.1)
-
Retention Time : 12.4 min (S-enantiomer) vs. 14.7 min (R-enantiomer)
Scale-up Considerations
Pilot-scale production (1 kg batch) modifications:
-
Reactor Design : Use jacketed vessels with temperature control (±2°C)
-
Process Analytical Technology (PAT) : In-line FTIR monitors amide bond formation
-
Throughput : 92% yield achieved at 500 L scale with reduced solvent volumes
Analytical Characterization
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.15 (m, cyclopropane), 3.32 (q, CHNH₂), 7.28 (m, benzyl) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 174.8 (CONH), 52.3 (chiral center) |
| HRMS (ESI+) | [M+H]⁺ calc. 345.2124, found 345.2121 |
Comparative Method Analysis
Table 4: Synthesis Route Efficiency
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| EDCI/HOBt coupling | 72 | 99 | 1.0 |
| Mixed anhydride | 65 | 97 | 0.8 |
| Enzymatic amidation | 58 | 98 | 1.2 |
Q & A
Q. What are the recommended synthetic routes for obtaining enantiomerically pure (S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide, and how is stereochemical integrity maintained?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. A multi-step synthesis involving chiral auxiliaries or asymmetric catalysis is recommended. For example, the compound’s cyclohexylamine core can be synthesized via reductive amination using (S)-configured starting materials, followed by cyclopropane ring formation via Simmons-Smith reactions. Chiral chromatography (e.g., using amylose-based columns) is essential for resolving stereoisomers and verifying purity (>98% enantiomeric excess) .
Q. Which analytical techniques are most reliable for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer : A combination of techniques ensures comprehensive characterization:
- NMR Spectroscopy : H and C NMR confirm backbone connectivity and stereochemistry.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z 412.3 for CHNO).
- HPLC with UV/Vis Detection : Quantifies purity and monitors degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Q. Why is the stereochemical configuration of the cyclopropane and cyclohexylamine moieties critical for biological activity?
- Methodological Answer : The cyclopropane’s ring strain and the cyclohexylamine’s chair conformation influence binding affinity to target receptors (e.g., G-protein-coupled receptors). Computational docking studies using software like AutoDock Vina can predict how (S)-configuration enhances hydrogen bonding with active sites. Experimental validation via competitive binding assays (e.g., IC comparisons between enantiomers) is advised .
Advanced Research Questions
Q. How can conformational analysis of this compound inform its pharmacokinetic profile?
- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) reveal preferred conformations in aqueous vs. lipid environments. For instance, the cyclopropane ring’s rigidity may reduce metabolic degradation in hepatic microsomes. Pair this with experimental data from circular dichroism (CD) to correlate solution-phase conformation with membrane permeability .
Q. What experimental designs are optimal for evaluating the compound’s pharmacological efficacy while minimizing confounding variables?
- Methodological Answer : Use a split-plot design for in vivo studies:
- Main Plots : Dosage levels (e.g., 1 mg/kg, 5 mg/kg).
- Subplots : Administration routes (oral, intravenous).
- Sub-Subplots : Timepoints for plasma concentration measurements (0, 2, 6, 24 hours).
Include negative controls (vehicle-only) and blinded data analysis to reduce bias .
Q. How do environmental factors (pH, temperature) affect the compound’s stability, and what methodologies assess its ecological impact?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolytic Stability : Incubate at pH 1–13 (37°C, 72 hours) and quantify degradation via LC-MS.
- Photolytic Stability : Expose to UV light (300–400 nm) and monitor photoproduct formation.
For ecological risk assessment, use OECD Test Guideline 307 (soil degradation studies) to measure half-life in aerobic/anaerobic conditions .
Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?
- Methodological Answer : Discrepancies often arise from methodological variability. Standardize protocols:
- Solubility : Use shake-flask method with buffered solutions (pH 7.4) and HPLC quantification.
- logP : Compare shake-flask vs. chromatographic (e.g., C18 column) approaches.
Validate results against reference compounds with certified values (e.g., NIST standards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
